molecular formula C14H13N3OS B465165 4-[(Anilinocarbonothioyl)amino]benzamide CAS No. 5801-93-4

4-[(Anilinocarbonothioyl)amino]benzamide

Cat. No.: B465165
CAS No.: 5801-93-4
M. Wt: 271.34g/mol
InChI Key: GCOJRZUTPVKMPA-UHFFFAOYSA-N
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Description

4-[(Anilinocarbonothioyl)amino]benzamide is an organic compound with the molecular formula C14H13N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Anilinocarbonothioyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds through the formation of a thiourea intermediate, which subsequently cyclizes to form the desired benzamide derivative .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Anilinocarbonothioyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed:

Scientific Research Applications

4-[(Anilinocarbonothioyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Anilinocarbonothioyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Benzamide: A simple amide derivative of benzoic acid.

    Thiourea: Contains a similar thiourea moiety but lacks the benzamide structure.

    Phenylthiourea: Similar to thiourea but with a phenyl group attached.

Uniqueness: 4-[(Anilinocarbonothioyl)amino]benzamide is unique due to the presence of both the benzamide and thiourea moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .

Properties

CAS No.

5801-93-4

Molecular Formula

C14H13N3OS

Molecular Weight

271.34g/mol

IUPAC Name

4-(phenylcarbamothioylamino)benzamide

InChI

InChI=1S/C14H13N3OS/c15-13(18)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9H,(H2,15,18)(H2,16,17,19)

InChI Key

GCOJRZUTPVKMPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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